N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the initial formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. This intermediate is then reacted with a phenoxy acetic acid derivative under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzyl compounds .
Scientific Research Applications
N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-chloro-phenoxy)-acetamide
- N-benzyl-2-(4-ethyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
Uniqueness
N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N4O5 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-benzyl-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18N4O5/c28-21(24-14-16-5-2-1-3-6-16)15-31-20-8-4-7-18(13-20)22-25-23(32-26-22)17-9-11-19(12-10-17)27(29)30/h1-13H,14-15H2,(H,24,28) |
InChI Key |
QLRDCIAYMOGJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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